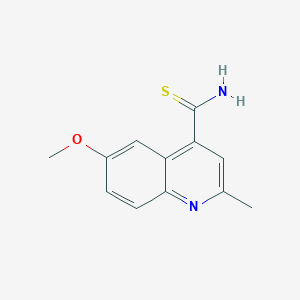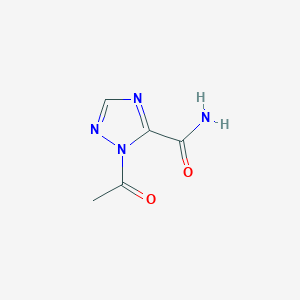![molecular formula C12H21NO2 B12882630 1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one CAS No. 88557-08-8](/img/structure/B12882630.png)
1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a diethylamino group and a dimethyl-substituted dihydrofuran ring
Preparation Methods
The synthesis of 1-(5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of diethylamine with 2,4-dimethyl-3-furanone under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
1-(5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with halogenating agents, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, potentially leading to biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone can be compared with other similar compounds, such as:
2-(Diethylamino)ethanol: This compound also contains a diethylamino group but differs in its overall structure and properties.
2,4-Dimethylfuran: While it shares the furan ring, it lacks the diethylamino group, leading to different chemical and biological properties.
Properties
CAS No. |
88557-08-8 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-[2-(diethylamino)-3,5-dimethyl-2,3-dihydrofuran-4-yl]ethanone |
InChI |
InChI=1S/C12H21NO2/c1-6-13(7-2)12-8(3)11(9(4)14)10(5)15-12/h8,12H,6-7H2,1-5H3 |
InChI Key |
OZWYNTJMLNPQAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1C(C(=C(O1)C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


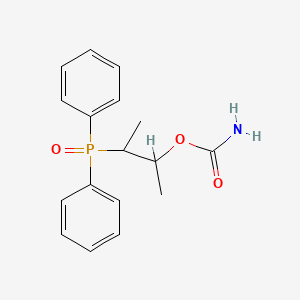
![N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide](/img/structure/B12882561.png)
![4-Fluorobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12882569.png)
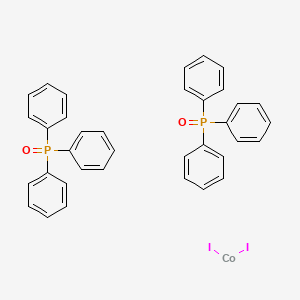
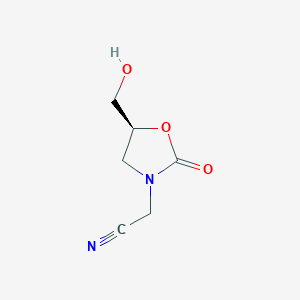

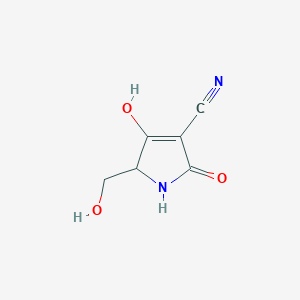
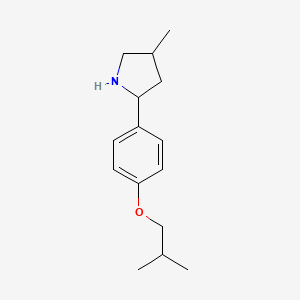
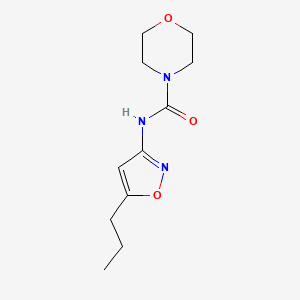
![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)
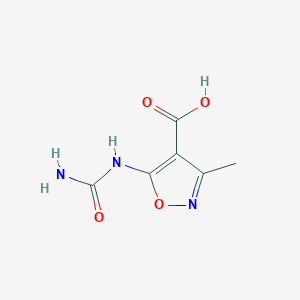
![2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12882622.png)
